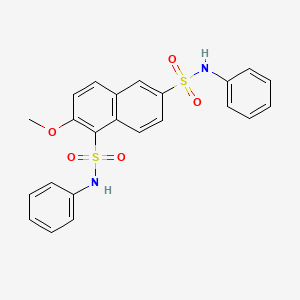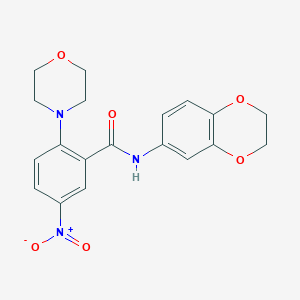
3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione
説明
3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione, also known as FLB-457, is a chemical compound that belongs to the class of pyrrolidine derivatives. It has been identified as a potent and selective dopamine D3 receptor antagonist, which makes it a promising candidate for the treatment of various neurological disorders.
作用機序
The mechanism of action of 3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione involves the inhibition of dopamine D3 receptors, which leads to the modulation of dopamine neurotransmission in the brain. This, in turn, affects the reward and motivation pathways, which are implicated in various neurological disorders.
Biochemical and Physiological Effects
3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione has been shown to produce several biochemical and physiological effects, including the modulation of dopamine neurotransmission, the regulation of reward and motivation pathways, and the attenuation of drug-seeking behavior. It has also been shown to exhibit antipsychotic and antiparkinsonian effects in animal models.
実験室実験の利点と制限
3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high affinity and selectivity for dopamine D3 receptors, its ability to modulate dopamine neurotransmission, and its potential therapeutic applications for various neurological disorders. However, it also has some limitations, such as its poor solubility, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research and development of 3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione, including the optimization of its pharmacokinetic properties, the identification of its potential therapeutic applications in humans, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new and more potent dopamine D3 receptor antagonists based on the structure of 3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione could lead to the discovery of novel therapeutics for neurological disorders.
科学的研究の応用
3-(4-benzyl-1-piperidinyl)-1-(2-fluorophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, such as schizophrenia, drug addiction, and Parkinson's disease. It has been shown to exhibit high affinity and selectivity for dopamine D3 receptors, which are known to play a critical role in regulating the reward and motivation pathways in the brain.
特性
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(2-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c23-18-8-4-5-9-19(18)25-21(26)15-20(22(25)27)24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,17,20H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVGDXLQIMSRMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-methyl-2-(propylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4228826.png)
![5-[(4-methylphenyl)sulfonyl]-1H-benzimidazol-2-amine](/img/structure/B4228834.png)
![4-[(4-chlorobenzyl)oxy]-N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B4228838.png)


![3-[(diphenylacetyl)amino]-N-(2-nitrophenyl)benzamide](/img/structure/B4228854.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4228860.png)

![5-(1,3-benzodioxol-5-yl)-N-(5-chloro-2-hydroxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4228868.png)

![1-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4228886.png)
![N-(2,3-dimethylphenyl)-3-[(2,5-dioxo-1-phenyl-3-pyrrolidinyl)thio]propanamide](/img/structure/B4228910.png)
![1-(5-methyl-3-isoxazolyl)-3-[4-(4-morpholinylcarbonyl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4228916.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B4228920.png)